O-(4-tert-Butylphenyl) phenylcarbamothioate
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Overview
Description
O-(4-tert-Butylphenyl) phenylcarbamothioate is a chemical compound with the molecular formula C17H19NOS and a molecular weight of 285.404 g/mol . This compound is known for its unique structure, which includes a phenylcarbamothioate group attached to a 4-tert-butylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-tert-Butylphenyl) phenylcarbamothioate typically involves the reaction of 4-tert-butylphenol with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamothioate linkage .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
O-(4-tert-Butylphenyl) phenylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or amine.
Substitution: The phenyl and tert-butyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds .
Scientific Research Applications
O-(4-tert-Butylphenyl) phenylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(4-tert-Butylphenyl) phenylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the carbamothioate group, which can form covalent bonds with nucleophilic residues in proteins . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound is used as an antioxidant and stabilizer in various applications.
4-tert-Butylphenylboronic acid: It is used as a building block in organic synthesis and in the preparation of tetracycline derivatives.
Uniqueness
O-(4-tert-Butylphenyl) phenylcarbamothioate is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
13522-34-4 |
---|---|
Molecular Formula |
C17H19NOS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
O-(4-tert-butylphenyl) N-phenylcarbamothioate |
InChI |
InChI=1S/C17H19NOS/c1-17(2,3)13-9-11-15(12-10-13)19-16(20)18-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,18,20) |
InChI Key |
ITICEEOOQXSXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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